(2R,3S)-3-(tert-Butoxycarbonylamino)-2-pentanol
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Description
(2R,3S)-3-(tert-Butoxycarbonylamino)-2-pentanol is a chiral building block that has found extensive use in the synthesis of various biologically active compounds. This molecule contains a primary alcohol, a secondary alcohol, and an amine, which makes it a versatile building block for the synthesis of complex molecules.
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of the compound known as “tert-butyl N-[(1S,2R)-1-ethyl-2-hydroxy-propyl]carbamate”, “tert-butyl N-[(2R,3S)-2-hydroxypentan-3-yl]carbamate”, or “(2R,3S)-3-(tert-Butoxycarbonylamino)-2-pentanol”:
Palladium-Catalyzed Synthesis
This compound is used in the palladium-catalyzed synthesis of N-Boc-protected anilines. This process is essential for protecting the amine group during chemical reactions, allowing for further synthetic transformations without affecting this functional group .
Synthesis of Tetrasubstituted Pyrroles
It is also utilized in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. Pyrroles are important heterocyclic aromatic organic compounds used in pharmaceuticals and agrochemicals .
Material Science and Crystallography
Studies involving tert-butyl carbamate derivatives have provided insights into molecular interactions that are crucial for material science and crystallography. Understanding these interactions can lead to advancements in material design and structural determination.
Synthesis of Ceftolozane
An important intermediate product in the synthesis of ceftolozane, a cephalosporin antibiotic, is derived from tert-butyl carbamate. The compound plays a role in various steps such as amination, reduction, esterification, trityl protection, and condensation starting from 1-methyl-1H-pyrazol-5-amine .
properties
IUPAC Name |
tert-butyl N-[(2R,3S)-2-hydroxypentan-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-6-8(7(2)12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVUGSGNURZEOU-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]([C@@H](C)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-3-(tert-Butoxycarbonylamino)-2-pentanol |
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